molecular formula C12H26N2 B6353201 1-Heptyl-1,4-diazepane CAS No. 118157-07-6

1-Heptyl-1,4-diazepane

Cat. No.: B6353201
CAS No.: 118157-07-6
M. Wt: 198.35 g/mol
InChI Key: HGOXOBRAZUAPLN-UHFFFAOYSA-N
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Description

1-Heptyl-1,4-diazepane is a heterocyclic organic compound with the molecular formula C12H26N2. It belongs to the class of diazepanes, which are seven-membered ring compounds containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Heptyl-1,4-diazepane can be synthesized through a modular synthetic approach involving cyclic sulfamidate and hydroxy sulfonamide building blocks. By varying the combinations of these building blocks, it is possible to obtain different ring sizes, substitutions, and configurations of the resulting heterocyclic scaffolds .

Industrial Production Methods: These can be transformed into 1,4-diazepane cores through high atom economy and shorter synthetic routes .

Chemical Reactions Analysis

Types of Reactions: 1-Heptyl-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols .

Scientific Research Applications

1-Heptyl-1,4-diazepane has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: 1-Heptyl-1,4-diazepane is unique due to its heptyl side chain, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where other similar compounds may not be suitable .

Properties

IUPAC Name

1-heptyl-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2/c1-2-3-4-5-6-10-14-11-7-8-13-9-12-14/h13H,2-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGOXOBRAZUAPLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCN1CCCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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